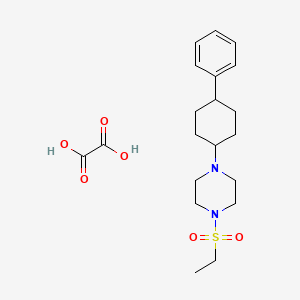![molecular formula C17H23N5O2 B5511907 N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5511907.png)
N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions including condensation, chlorination, and final amide formation. For example, a compound closely related to the target molecule was synthesized through a process starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination with phosphorus oxychloride, and finally condensation with ethane-1,2-diamine (Huang et al., 2020). This provides a foundation for understanding the synthetic routes that can be employed for benzamide derivatives.
Molecular Structure Analysis
The crystal structure of benzamide derivatives reveals significant information about their geometric bond lengths and angles. For instance, density functional theory (DFT) optimizations and X-ray diffraction analyses offer insights into the optimized geometric parameters and the electronic characteristics of these molecules, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface maps (Huang et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including interactions with nucleophiles and electrophiles, which are essential for their functional modifications and applications. The reactivity can be influenced by the substituents on the benzamide core and the surrounding chemical environment.
Physical Properties Analysis
The physical properties such as density (ρ) and refractive index (nD) of benzamide derivatives can be studied through their interactions in various solvents, providing insights into their solubility, dispersion forces, and overall molecular polarity (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential biological activities, are crucial for the application of benzamide derivatives in medicinal chemistry and other fields. For instance, specific benzamide derivatives have shown promising anticancer activities through their ability to inhibit the proliferation of various cancer cell lines, which could be attributed to their molecular structure and chemical properties (Huang et al., 2020).
Applications De Recherche Scientifique
Anticancer Activity
A study focused on the synthesis, structural analysis, and anticancer activity of a compound with a slightly different structure but comparable to the interest molecule, showed promising results against various cancer cell lines. The research illustrated how modifications in the chemical structure could lead to significant biological activity, offering insights into the design of potential anticancer agents. The compound displayed marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, underscoring the therapeutic potential of such molecules in oncology (Huang et al., 2020).
Drug Metabolism and Excretion
Research into the transformation and excretion of drugs within biological systems has highlighted the importance of understanding how compounds like N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methoxybenzamide are metabolized and eliminated from the body. Studies on related compounds have detailed the metabolic pathways and identified transformation products, contributing to safer drug design by informing on potential metabolites and interactions (Arita et al., 1970).
Molecular Properties and Drug Design
Investigations into the molecular properties of related compounds, such as their molar refraction, polarizability, and crystal structure, have provided foundational knowledge for drug design. These studies contribute to a deeper understanding of how structural features impact drug behavior, offering a basis for optimizing pharmacokinetic and pharmacodynamic properties in new therapeutic agents (Sawale et al., 2016).
Propriétés
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-4-18-15-11-12(2)21-17(22-15)20-10-9-19-16(23)13-5-7-14(24-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,19,23)(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIOPACMLYFNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)

![4-hydroxy-7-(4-methylphenyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5511851.png)
![1-(4-methoxy-3-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5511852.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzenesulfonohydrazide](/img/structure/B5511859.png)
![2-ethoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5511864.png)
![{4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5511865.png)
![3-(2-methoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5511868.png)
![(1R*,3S*)-7-[3-(difluoromethoxy)benzoyl]-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511876.png)
![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)
![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-pyrrolidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5511889.png)
![N'-(4-tert-butylcyclohexylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5511914.png)
![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)